Suspensolide

Vue d'ensemble

Description

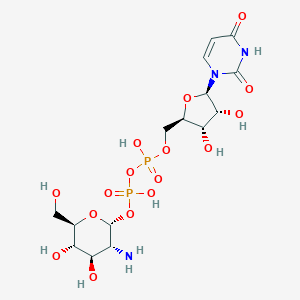

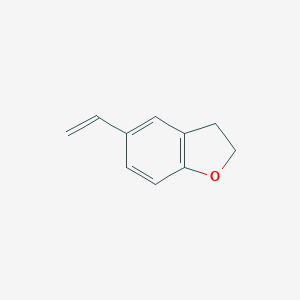

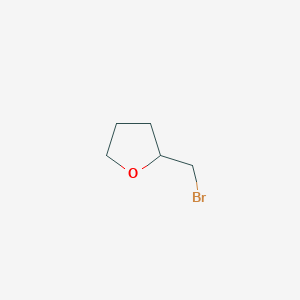

Suspensolide is a compound that belongs to the class of fatty acyls, specifically fatty esters and lactones . It is also known as 4,8-Dimethyl-3E,8E-decadien-10-olide . This compound is a new macrolide component of male Caribbean fruit fly (Anastrepha suspensa) volatiles .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. One approach was based on a double methyl alumination of 1,6-heptadiyne . The dialane produced from this stereospecific cis addition of trimethylaluminum was converted to the dialuminate by reaction with n-butyllithium . The latter was coupled with paraformaldehyde to give the symmetrical diol (E,E)-3,7-dimethyl-2,7-nonen-l,9-diol . Selective protection of one allylic hydroxyl of the symmetrical diol allowed conversion of the remaining free hydroxyl to a chloride by Corey’s method (NCSJDMS) . Addition of one carbon to the chloride containing chain was effected by displacement of the allylic chloride by cyanide or the lithium salt of an orthothioester . Hydrolysis of the masked carbonyls thus produced and deprotection of the a-hydroxyl gave (E,E)-4,8-dimethyl-3,8-decadien-l o-ol oic acid . This diunsaturated hydroxyacid was cyclized to this compound in 30% yield using the Mitsunobu procedure .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H18O2 . The InChiKey for this compound is RVKDTQISXMBQEU-NSJFVGFPSA-N . The SMILES representation of this compound is C1(CCCC(=CCOC(=O)CC=1)C)C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a double methyl alumination, conversion to dialuminate, coupling with paraformaldehyde, selective protection of an allylic hydroxyl, conversion of the remaining free hydroxyl to a chloride, addition of one carbon to the chloride containing chain, displacement of the allylic chloride, hydrolysis of the masked carbonyls, deprotection of the a-hydroxyl, and cyclization .Physical And Chemical Properties Analysis

The exact mass of this compound is calculated to be 194.13068 . It has 14 heavy atoms, 1 ring, 0 aromatic rings, 0 rotatable bonds, a Van der Waals molecular volume of 213.46, a topological polar surface area of 28.37, 0 hydrogen bond donors, and 2 hydrogen bond acceptors . Its logP is 3.28 and its molar refractivity is 57.43 .Applications De Recherche Scientifique

Pheromone Research in Fruit Flies

Suspensolide, a compound found in nature, has been extensively studied for its role as a component of sex and aggregation pheromones in Caribbean and Mexican fruit flies. Molecular modeling and NMR studies of this compound have revealed its major conformers and contributed significantly to understanding pheromone communication in these fruit fly species (Wydra et al., 1992). Additionally, the synthesis of this compound has been achieved from geraniol, facilitating the study of its role in pheromone systems (Mori & Nakazono, 1988).

Plant Compounds and Isolation Studies

Research on this compound has also extended to the plant kingdom. In a study on Viburnum tinus, this compound F was isolated along with other iridoid glucosides. These compounds, including this compound, were identified through spectroscopic means, expanding our knowledge of plant biochemistry (Tomassini et al., 1995).

Synthesis and Structure Analysis

The total synthesis and structure of E,E-suspensolide, a new macrolide, has been accomplished, shedding light on the stereochemistries of intermediate isomers and contributing to the field of organic chemistry (Battiste et al., 1988). Moreover, NMR techniques have been utilized to assign the proton and carbon spectra of this compound, which is crucial for understanding its chemical properties and potential applications (Baker & Heath, 1993).

Chemical Analysis in Agriculture and Biology

The chemical analysis of pheromones emitted by irradiated Caribbean fruit fly males, including this compound, has provided insights into the effects of irradiation on pheromone production, with implications for pest control and agricultural practices (Ponce et al., 1993).

Propriétés

IUPAC Name |

(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKDTQISXMBQEU-XNFNPUBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=O)OCC=C(CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.